cis-9-Heneicosene cis-9-Heneicosene
Brand Name: Vulcanchem
CAS No.:
VCID: VC15786489
InChI: InChI=1S/C21H42/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-21H2,1-2H3/b19-17-
SMILES:
Molecular Formula: C21H42
Molecular Weight: 294.6 g/mol

cis-9-Heneicosene

CAS No.:

Cat. No.: VC15786489

Molecular Formula: C21H42

Molecular Weight: 294.6 g/mol

* For research use only. Not for human or veterinary use.

cis-9-Heneicosene -

Specification

Molecular Formula C21H42
Molecular Weight 294.6 g/mol
IUPAC Name (Z)-henicos-9-ene
Standard InChI InChI=1S/C21H42/c1-3-5-7-9-11-13-15-17-19-21-20-18-16-14-12-10-8-6-4-2/h17,19H,3-16,18,20-21H2,1-2H3/b19-17-
Standard InChI Key NVBODECJSYHQIE-ZPHPHTNESA-N
Isomeric SMILES CCCCCCCCCCC/C=C\CCCCCCCC
Canonical SMILES CCCCCCCCCCCC=CCCCCCCCC

Introduction

Chemical Properties and Structural Insights

Molecular Architecture

The structural identity of cis-9-Heneicosene is defined by its 21-carbon backbone and cis-configured double bond between carbons 9 and 10. This geometry creates a kinked molecular profile, influencing its physicochemical behavior. Key computed properties include:

PropertyValueSource
Molecular Weight294.6 g/mol
XLogP3 (Partition Coefficient)10.7
Rotatable Bonds17
Exact Mass294.328651340 Da
Heavy Atom Count21

The high XLogP3 value indicates strong hydrophobicity, favoring lipid membrane interactions . The 17 rotatable bonds confer flexibility, enabling conformational adaptability in biological matrices .

Spectroscopic and Analytical Characteristics

Biological Significance and Ecological Roles

Pheromonal Activity in Diptera

cis-9-Heneicosene is a critical component of the cuticular hydrocarbon profile in female houseflies (Musca domestica), functioning synergistically with (Z)-9-tricosene ("muscalure") to regulate male mating behavior . Key findings from behavioral studies include:

Study FocusKey ResultCitation
Isolated compound activityInduces 23% baseline male mating strikes
Synergy with muscalureIncreases strike frequency by 4.7×
Methylalkane enhancement13-methylnonacosene boosts activity 2.3×

Field trials demonstrate that pheromone blends containing 15-30% cis-9-Heneicosene increase trap efficacy by 40-60% compared to muscalure-only formulations .

Biosynthetic Regulation

Housefly strains exhibit significant variation in cis-9-Heneicosene production:

StrainPopulation DensityTemperatureRelative Abundance (%)
WHO LaboratoryLow35°C18.7 ± 2.3
Wild-TypeHigh20°C<0.5

These differences correlate with male responsiveness – strains reared at low density show 3.2× greater mating initiation rates compared to high-density populations .

Synthetic Approaches and Production Challenges

Chemical Synthesis

Industrial production typically employs catalytic isomerization of heneicosane precursors. A representative pathway involves:

  • Olefin Metathesis: Cross-metathesis of 1-decene and 1-dodecene using Grubbs catalyst

  • Isomerization: cis-Selective double bond migration via rhodium complexes

  • Purification: Fractional distillation (BP: 189-192°C at 0.1 mmHg)

Current yields remain suboptimal (32-45%), driving research into enzymatic methods .

Biosynthetic Pathways

In M. domestica, biosynthesis occurs through elongation of palmitic acid (C16:0) followed by Δ9-desaturation. Key enzymatic components include:

  • Fatty Acyl-CoA Elongase (FAR)

  • Stearoyl-CoA Desaturase (SCD-9)

  • Hydrocarbon Conversion Complex

Gene expression studies show 14.3× upregulation of SCD-9 in pheromone-producing females versus males .

Emerging Applications and Industrial Relevance

Agricultural Pest Control

Field trials demonstrate the efficacy of cis-9-Heneicosene-containing lures:

Crop SystemPest Reduction (%)Optimal Concentration (μg/trap)
Dairy Farms67.2250-300
Poultry Houses58.9180-220

Ongoing research explores microencapsulation technologies to extend release kinetics beyond 28 days .

Biomedical Research

While direct therapeutic applications remain unexplored, structural analogs show promise in drug delivery systems due to their membrane permeability. Computational models predict 89% similarity to lung surfactant proteins, suggesting potential aerosol formulation uses .

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